molecular formula C23H27N5O5 B2905787 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate CAS No. 1351647-29-4

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate

Cat. No.: B2905787
CAS No.: 1351647-29-4
M. Wt: 453.499
InChI Key: PQMCBXYFTAXRAB-UHFFFAOYSA-N
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Description

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate is a complex organic molecule that features a benzimidazole moiety, a piperazine ring, and a dimethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Attachment of the Piperazine Ring: The benzimidazole intermediate is then reacted with a piperazine derivative under controlled conditions.

    Introduction of the Dimethylamino-Substituted Phenyl Group: This step involves the coupling of the piperazine-benzimidazole intermediate with a dimethylamino-substituted benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the methanone group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its interactions with various biological targets. It has shown potential as an antibacterial and antiviral agent, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The piperazine ring enhances the compound’s ability to penetrate cell membranes, while the dimethylamino group increases its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(methylamino)phenyl)methanone oxalate
  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(ethylamino)phenyl)methanone oxalate

Uniqueness

The uniqueness of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate lies in its combination of functional groups. The presence of the dimethylamino group enhances its solubility and bioavailability, making it more effective in biological systems compared to its analogs.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[3-(dimethylamino)phenyl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O.C2H2O4/c1-24(2)17-7-5-6-16(14-17)21(27)26-12-10-25(11-13-26)15-20-22-18-8-3-4-9-19(18)23-20;3-1(4)2(5)6/h3-9,14H,10-13,15H2,1-2H3,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCBXYFTAXRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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